molecular formula C21H24N2O2 B5003276 2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline

2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline

Cat. No. B5003276
M. Wt: 336.4 g/mol
InChI Key: DHIOTSTZSHAYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is a chemical compound that belongs to the class of dihydroquinolines. This compound has been extensively studied for its potential use in scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is not fully understood. However, it is believed that the compound binds to metal ions such as copper and zinc through coordination bonds. The binding of the compound to these metal ions results in a change in the electronic properties of the compound, leading to fluorescence emission.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is not toxic to cells at low concentrations and does not affect cell viability.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline in lab experiments is its high selectivity for metal ions such as copper and zinc. This makes it a useful tool for studying metal ion interactions in biological systems. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline. One area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions in biological systems. Another area of research is the modification of the compound to improve its solubility in aqueous solutions and enhance its performance in lab experiments. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential use in other scientific research applications.

Synthesis Methods

The synthesis of 2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline involves the reaction of 2,4-diethyl-2-methyl-1,2-dihydroquinoline with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2,4-diethyl-2-methyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been extensively studied for its potential use in scientific research applications. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has been shown to selectively bind to these metal ions and emit fluorescence upon binding, making it a useful tool for studying metal ion interactions in biological systems.

properties

IUPAC Name

2,4-diethyl-2-methyl-1-[(4-nitrophenyl)methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-4-17-14-21(3,5-2)22(20-9-7-6-8-19(17)20)15-16-10-12-18(13-11-16)23(24)25/h6-14H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIOTSTZSHAYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(N(C2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-])(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.